molecular formula C13H14N2O2 B7725925 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide)

4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide)

Cat. No.: B7725925
M. Wt: 230.26 g/mol
InChI Key: GNJOFEAHBYONMJ-UHFFFAOYSA-N
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Description

Contextualization within Modern Coordination Chemistry

Pyridine (B92270) N-oxides are a significant class of ligands in contemporary coordination chemistry. tsijournals.comnih.gov These heterocyclic compounds, derived from the oxidation of pyridine, coordinate to metal ions primarily through the oxygen atom of the N-oxide group. tsijournals.com This coordination imparts distinct electronic and structural properties to the resulting metal complexes compared to their parent pyridine analogues. The N-O group in pyridine N-oxide is a notable feature; the molecule is planar with an N–O bond distance of approximately 1.34 Å. nih.gov While pyridine itself is a good sigma-donor, the N-oxide derivative is a weaker base. tsijournals.comnih.gov

The versatility of pyridine N-oxide ligands allows them to act as either monodentate or bridging ligands, facilitating the formation of diverse architectures, including discrete molecules and extended polymeric structures. nsf.gov The resulting coordination complexes have found applications in various fields, such as the development of magnetic materials and catalysts. nsf.gov The study of these ligands continues to be an active area of research, with ongoing efforts to synthesize new derivatives and explore their coordination behavior with a wide range of metal ions. researchgate.netnsf.gov

Significance of Flexible Bridging Ligands in Supramolecular and Polymeric Architectures

Bridging ligands are fundamental to the fields of supramolecular chemistry and crystal engineering, serving as the connectors between metal centers to build extended networks like coordination polymers. mdpi.com While rigid ligands often lead to predictable and robust frameworks, flexible bridging ligands introduce a degree of conformational freedom that allows for the construction of more complex and dynamic architectures. nih.gov The adaptability of these ligands can result in structures that respond to guest molecules or external stimuli. nih.gov

Research Findings on 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide)

This compound, with the molecular formula C₁₃H₁₄N₂O₂, is a solid at room temperature. nih.govnih.gov Its structure is characterized by two pyridine 1-oxide rings linked at the 4-position by a propyl chain. This bifunctional nature allows it to bridge two metal centers, a critical feature for the assembly of coordination polymers.

The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine compound. nih.gov For instance, pyridine can be treated with peracids to generate pyridine 1-oxide. nih.gov This methodology is adaptable for the synthesis of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) from its precursor, 1,3-di(4-pyridyl)propane.

In coordination chemistry, the two N-oxide groups of the ligand act as coordination sites, binding to metal ions. The flexible propane (B168953) bridge between the two aromatic rings allows the ligand to bend and rotate, accommodating different coordination geometries and enabling the formation of diverse supramolecular assemblies. While specific crystal structures of coordination polymers formed exclusively with this ligand are not detailed in the available literature, its structural features strongly suggest its utility in constructing such networks. The distance between the two nitrogen atoms and the conformational possibilities of the propyl chain are key parameters that would define the topology of the resulting polymeric structure.

Below is a table summarizing the key chemical properties of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide).

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂ nih.govnih.gov
Molecular Weight230.26 g/mol nih.govnih.gov
IUPAC Name1-oxido-4-[3-(1-oxidopyridin-1-ium-4-yl)propyl]pyridin-1-ium nih.gov
Canonical SMILESC1=CN+[O-])[O-] nih.gov
InChI KeyGNJOFEAHBYONMJ-UHFFFAOYSA-N nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxido-4-[3-(1-oxidopyridin-1-ium-4-yl)propyl]pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJOFEAHBYONMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1CCCC2=CC=[N+](C=C2)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,4 Propane 1,3 Diyl Bis Pyridine 1 Oxide

Established Synthetic Pathways and Procedures

The principal synthetic route to 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) is the N-oxidation of its precursor, 4,4'-(Propane-1,3-diyl)bis(pyridine). This transformation is typically achieved using a peroxy acid, a common and effective class of reagents for the N-oxidation of pyridinic nitrogen atoms.

A general and widely adopted procedure utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) (DCM), at a controlled temperature.

General Experimental Procedure:

The precursor, 4,4'-(Propane-1,3-diyl)bis(pyridine), is dissolved in dichloromethane.

The solution is cooled in an ice bath to 0 °C.

A solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane is added dropwise to the cooled solution of the precursor. A slight excess of m-CPBA (typically 2.2 to 2.5 equivalents) is used to ensure the complete oxidation of both pyridine (B92270) rings.

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for a specified period, often overnight, to ensure the reaction goes to completion.

The reaction progress can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is subjected to a workup procedure to remove the unreacted m-CPBA and the resulting meta-chlorobenzoic acid byproduct. This typically involves washing the organic layer with an aqueous solution of a reducing agent like sodium sulfite (B76179), followed by washing with a basic solution such as sodium bicarbonate, and finally with brine.

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

The crude 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) is then purified, commonly through recrystallization or column chromatography, to obtain the final product of high purity. rsc.org

Precursor Chemistry and Reaction Conditions

The successful synthesis of the target compound is fundamentally dependent on the quality of the precursor, 4,4'-(Propane-1,3-diyl)bis(pyridine), also known as 4,4'-Trimethylenedipyridine. This precursor is a solid with a melting point in the range of 57-60 °C.

PropertyValue
Molecular Formula C13H14N2
Molar Mass 198.26 g/mol
Appearance White to light yellow powder/crystal
Melting Point 57-60 °C

The N-oxidation reaction is an electrophilic substitution reaction where the peroxy acid acts as the electrophile, delivering an oxygen atom to the nucleophilic nitrogen of the pyridine ring. The choice of reaction conditions is crucial for an efficient and clean conversion.

Key Reaction Condition Parameters:

Solvent: Dichloromethane is a common choice due to its ability to dissolve both the precursor and m-CPBA, and its relative inertness under the reaction conditions.

Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic nature of the oxidation. It is then allowed to proceed at room temperature.

Stoichiometry: A molar excess of the oxidizing agent is necessary to drive the reaction to completion and ensure the formation of the bis(N-oxide).

Reaction Time: The reaction time can vary, but is often left to proceed overnight to ensure maximum conversion.

Optimization Strategies for Reaction Yield and Purity

To enhance the yield and purity of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), several strategies can be employed, focusing on both the reaction execution and the subsequent purification process.

Reaction Optimization:

Purity of Precursor: The purity of the starting 4,4'-(Propane-1,3-diyl)bis(pyridine) is paramount. Impurities in the precursor can lead to side reactions and complicate the purification of the final product.

Controlled Addition of Oxidant: A slow, dropwise addition of the m-CPBA solution at a low temperature helps to dissipate the heat generated during the reaction, minimizing the formation of potential byproducts.

Monitoring the Reaction: Regular monitoring of the reaction using TLC allows for the determination of the optimal reaction time, preventing prolonged reaction times which could lead to degradation of the product.

Purification Optimization:

Thorough Workup: An effective workup is critical for removing the acidic byproduct, meta-chlorobenzoic acid. Multiple washes with a saturated sodium bicarbonate solution are often necessary. A wash with a 10% aqueous solution of sodium sulfite can also be employed to quench any remaining peroxy acid. rochester.edu

Recrystallization: This is a highly effective method for purifying the solid product. The choice of solvent system is crucial and may require some experimentation. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly to form crystals, leaving impurities in the mother liquor.

Column Chromatography: For more challenging purifications, or to obtain very high purity material, column chromatography is the method of choice. Silica gel is a common stationary phase. The eluent system must be chosen to provide good separation between the desired product and any impurities. Given the polar nature of the N-oxide functional groups, a relatively polar eluent system, such as a mixture of dichloromethane and methanol (B129727) or ethyl acetate (B1210297) and methanol, is often effective.

Advanced Spectroscopic and Structural Characterization of 4,4 Propane 1,3 Diyl Bis Pyridine 1 Oxide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.

The FT-IR spectrum of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) is characterized by vibrations of the pyridine (B92270) N-oxide rings and the propyl linker. The most definitive feature of N-oxidation is the appearance of a strong absorption band corresponding to the N-O stretching vibration (ν(N-O)). This band typically occurs in the 1200–1300 cm⁻¹ range and is a key diagnostic peak for confirming the presence of the N-oxide group.

Other notable vibrations include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching vibrations of the propyl chain between 2850 and 3000 cm⁻¹, and pyridine ring skeletal vibrations, which typically appear in the 1400–1600 cm⁻¹ region. The out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic ring.

Table 3: Key Predicted FT-IR Bands for 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide)

Wavenumber (cm⁻¹)AssignmentIntensity
> 3000Aromatic C-H StretchMedium
2850 - 3000Aliphatic C-H StretchMedium
~1600Aromatic Ring Stretch (C=C, C=N)Medium-Strong
~1450CH₂ ScissoringMedium
1200 - 1300N-O Stretch (ν(N-O))Strong
~830C-H Out-of-Plane BendingStrong

Note: Frequencies are approximate and based on characteristic values for pyridine N-oxides and alkyl-substituted pyridines.

Raman spectroscopy serves as a complementary technique to FT-IR for studying the vibrational modes of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide). The N-O stretching vibration, which is strong in the IR spectrum, also gives rise to a distinct Raman signal. The symmetric ring breathing mode of the pyridine ring is often a very strong band in the Raman spectrum, providing a useful fingerprint for the aromatic system.

A significant application of Raman spectroscopy for pyridine N-oxide derivatives is in the field of Surface-Enhanced Raman Spectroscopy (SERS). SERS can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (e.g., silver or gold). This technique is highly sensitive and can be used to study the orientation and interaction of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) when it is adsorbed on a metal surface. For instance, changes in the intensity and frequency of the N-O stretching and ring modes can indicate whether the molecule binds to the surface via the N-oxide oxygen atoms or through the π-system of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are excited from a ground state to a higher energy orbital. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For compounds like 4,4'-(propane-1,3-diyl)bis(pyridine 1-oxide), the UV-Vis spectrum is dominated by transitions within the pyridine 1-oxide rings. These aromatic systems exhibit characteristic π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions are generally of lower intensity and involve the promotion of an electron from a non-bonding orbital (on the oxygen atom) to an antibonding π* orbital.

Transition Type Typical Wavelength Range (nm) Description
π → π200-400Excitation of an electron from a bonding π orbital to an antibonding π orbital.
n → π300-500Excitation of an electron from a non-bonding orbital to an antibonding π orbital.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular formula of 4,4'-(propane-1,3-diyl)bis(pyridine 1-oxide) is C13H14N2O2, corresponding to a molecular weight of approximately 230.26 g/mol . nih.gov

In a mass spectrometer, the molecule is first ionized, often by electron impact, which can cause the molecule to fragment into smaller, charged pieces. The pattern of these fragments, known as the mass spectrum, is unique to the compound and provides a "fingerprint" for its identification. The fragmentation of 4,4'-(propane-1,3-diyl)bis(pyridine 1-oxide) would likely involve cleavage of the propane (B168953) linker and fragmentation of the pyridine 1-oxide rings.

Common fragmentation patterns for similar structures often involve the loss of stable neutral molecules. For instance, the propane chain could cleave to produce various carbocations. The analysis of these fragmentation patterns allows for the reconstruction of the original molecular structure.

Ion m/z (Expected) Possible Fragment
[M]+~230Molecular ion
[M-O]+~214Loss of an oxygen atom
[C5H4NO]+~94Pyridine 1-oxide fragment
[C3H7]+~43Propyl fragment

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

The crystal structure is stabilized by various intermolecular interactions, including weak C-H···O hydrogen bonds. The arrangement of molecules in the crystal lattice, or crystal packing, is also determined, providing insights into the supramolecular chemistry of the compound.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. This technique is particularly useful for confirming the identity and purity of a synthesized compound by comparing its PXRD pattern to a known standard or a pattern calculated from single-crystal X-ray data. mdpi.com The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice parameters.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For 4,4'-(propane-1,3-diyl)bis(pyridine 1-oxide) (C13H14N2O2), the theoretical elemental composition can be calculated.

Experimental values obtained from elemental analysis are then compared to the theoretical values to verify the purity and stoichiometry of the sample. A close agreement between the experimental and calculated percentages provides strong evidence for the correct chemical formula.

Element Theoretical %
Carbon (C)67.81
Hydrogen (H)6.13
Nitrogen (N)12.17
Oxygen (O)13.90

Coordination Chemistry of 4,4 Propane 1,3 Diyl Bis Pyridine 1 Oxide As a Bridging Ligand

Ligand Design Principles and Conformational Flexibility of the Propane (B168953) Bridge

The design of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) as a ligand is centered on the interplay between its rigid aromatic heads and its flexible aliphatic spacer. The pyridine (B92270) 1-oxide groups act as effective monodentate ligands, coordinating to metal centers through the oxygen atom. wikipedia.org The propane-1,3-diyl bridge is a key design element, imparting significant conformational freedom to the molecule. This flexibility allows the ligand to adapt to the geometric preferences of different metal ions and to bridge them at varying distances, enabling the construction of diverse and complex supramolecular structures. wikipedia.org

Unlike rigid linkers, the flexible propane chain can adopt several low-energy conformations, which directly influences the topology and dimensionality of the resulting coordination polymers. The ability to bend and rotate around the C-C single bonds of the propane bridge allows the two terminal N-oxide groups to orient in specific spatial arrangements, making it a dynamic component in the self-assembly process.

The conformational landscape of the propane bridge is defined by the torsion angles around the two C-C single bonds. This leads to three primary conformations: trans-trans (anti-anti), trans-gauche (anti-gauche), and gauche-gauche. nih.gov These conformations describe the relative arrangement of the pyridine rings with respect to the plane of the central carbon atoms.

Trans-Trans (TT) / Anti-Anti: In this extended conformation, the carbon backbone of the propane bridge is in a linear, zig-zag arrangement. This conformation places the two pyridine 1-oxide groups at the maximum possible distance from each other, often leading to the formation of linear or gently undulating one-dimensional (1D) chains in coordination polymers.

Trans-Gauche (TG) / Anti-Gauche: This conformation arises when one torsion angle is trans (anti) and the other is gauche. This results in a bent shape, which can facilitate the formation of more complex structures such as helices or angled connections between metal centers. A study on a related compound, propane-1,3-diyl bis(pyridine-3-carboxylate), identified a trans-gauche conformation in its crystal structure. nih.gov

Gauche-Gauche (GG): When both torsion angles are gauche, the ligand adopts a significantly bent or folded conformation. This can bring the two coordinating groups closer together, potentially enabling chelation with a single metal center or fostering the creation of compact, cyclic motifs or dense three-dimensional (3D) networks.

The specific conformation adopted in a metal complex is influenced by factors such as the coordination geometry of the metal ion, the presence of co-ligands or counter-ions, and crystal packing forces.

ConformationDescriptionPotential Structural Influence
Trans-Trans (TT) Fully extended, linear arrangement of the propane backbone.Formation of linear 1D chains or extended 2D sheets.
Trans-Gauche (TG) One trans and one gauche torsion angle, resulting in a bent shape.Can lead to helical structures or angled network nodes.
Gauche-Gauche (GG) Both torsion angles are gauche, leading to a folded structure.May facilitate chelation or the formation of compact, cyclic motifs.

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Zn(II), Cu(I), Sc(III))

The pyridine N-oxide moiety is a weakly basic ligand that coordinates to transition metals through its oxygen atom. wikipedia.org While extensive studies on the coordination chemistry of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) are limited, its behavior can be inferred from related systems. Its non-oxidized analogue, 1,3-bis(4-pyridyl)propane (bpp), is widely used and demonstrates how a flexible propane-bridged linker facilitates the formation of coordination polymers with various transition metals.

Co(II): Cobalt(II) complexes with pyridine-type ligands often exhibit tetrahedral or octahedral geometries. nih.govnih.gov In coordination polymers, the flexible bpp ligand has been shown to bridge Co(II) centers to form multidimensional networks.

Ni(II): Nickel(II) readily forms coordination polymers with bis(pyridyl) ligands. For instance, Ni(II) complexes with flexible bis-pyridyl-bis-amide ligands have been synthesized, resulting in structures ranging from 1D looped chains to 2D layers and 3D frameworks, demonstrating the influence of ligand flexibility. nih.govsemanticscholar.org The geometry around the Ni(II) center in these polymers is typically a distorted octahedron. nih.gov

Zn(II): The d¹⁰ Zn(II) ion is highly flexible in its coordination geometry, commonly adopting tetrahedral or octahedral environments. This makes it an ideal candidate for constructing MOFs. Numerous Zn(II)-based MOFs have been built using the analogous bpp ligand in combination with dicarboxylates, forming robust 3D frameworks. mdpi.comrsc.org

Cu(I): Copper(I) has a d¹⁰ electronic configuration and typically forms complexes with coordination numbers of two, three, or four. Stable adducts of Cu(I) with various pyridine-N-oxide ligands have been successfully isolated, confirming the affinity of the Cu(I) center for the N-oxide functional group. jscimedcentral.com

Sc(III): Scandium(III) is a hard Lewis acid and preferentially coordinates with hard donors like oxygen atoms. Its coordination chemistry with various N-oxide and other oxygen-donating ligands has been explored. nih.govacs.org Although specific complexes with 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) are not widely reported, the strong Sc-O bond suggests it would be a suitable ligand for forming stable scandium complexes.

Diverse Coordination Modes and Geometries of Metal Centers

The structural versatility of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) allows it to adopt several coordination modes, primarily acting as a bridging ligand (μ₂). In this mode, the two terminal N-oxide groups each coordinate to a different metal center, linking them into extended structures. wikipedia.org The distance and relative orientation between the connected metal ions are dictated by the conformation of the flexible propane spacer.

This bridging behavior gives rise to various coordination geometries around the metal centers, depending on the metal ion's intrinsic preferences and the presence of other ligands.

Octahedral Geometry: In many coordination polymers involving ligands like 1,3-bis(4-pyridyl)propane (bpp), transition metals such as Ni(II) and Co(II) are found in six-coordinate, distorted octahedral environments. nih.govsemanticscholar.orgrsc.org Typically, four coordination sites are occupied by co-ligands (e.g., anions or solvent molecules) in the equatorial plane, while two axial positions are occupied by the bridging N-donor ligands.

Tetrahedral Geometry: Metal ions like Zn(II) and Co(II) can also adopt four-coordinate, tetrahedral geometries. nih.govmdpi.com In such cases, the metal center might be coordinated to two bridging ligands and two other monodentate ligands, or it could be part of a framework where it connects to four separate bridging linkers.

Square Planar Geometry: While less common for the specified first-row transition metals (except in specific ligand fields), square planar geometry is a possibility, particularly for Cu(II) complexes derived from Cu(I) oxidation.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) to act as a bridging linker makes it an excellent candidate for the rational design of metal-organic frameworks and coordination polymers. The combination of directional coordinating groups (N-oxides) and a flexible spacer allows for the construction of robust networks with tunable properties. The choice of metal ion, co-ligands (often dicarboxylates), and reaction conditions determines the final architecture of the assembly.

The conformational freedom of the propane bridge plays a critical role in determining the dimensionality of the resulting coordination polymer.

1D Networks: When the ligand adopts a repeating conformation, such as trans-trans, it can link metal centers or metal clusters into simple linear or zig-zag chains.

2D Networks: By connecting these 1D chains with other linkers, or by adopting a bent conformation (trans-gauche), the ligand can facilitate the formation of 2D layered structures, often with a (4,4) grid-like topology. researchgate.net

3D Networks: Three-dimensional frameworks are often achieved by using the flexible ligand to pillar 2D layers or by linking complex, multi-directional metal-based nodes. The bpp analogue has been used extensively to build interpenetrated 3D diamondoid or cubic frameworks with Zn(II) and other metals. mdpi.com The ability of the flexible ligand to navigate the steric demands of interpenetration is a key advantage in forming dense, stable 3D MOFs. rsc.org

The construction of robust MOFs often relies on the "SBU approach," where metal ions and ancillary ligands first assemble into stable, polynuclear clusters known as secondary building units. nih.gov These SBUs act as rigid, well-defined nodes with specific geometries and points of extension, which are then "stitched" together by organic linkers like 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) to form the final extended framework. berkeley.eduresearchgate.netrsc.org

Common SBUs found in MOFs constructed with transition metals and mixed N-donor/carboxylate ligands include:

Mononuclear Nodes: A single metal ion acts as a node, connecting to multiple linkers.

Dinuclear "Paddle-wheel" Units: A common motif for Cu(II) and Zn(II), where two metal ions are bridged by four carboxylate groups, forming a [M₂(O₂CR)₄] unit. The axial positions of this SBU are then available for coordination by N-donor ligands, which serve to link the paddle-wheels into a 3D framework.

Polynuclear Clusters: More complex clusters, such as Zn₄O(O₂CR)₆, can act as highly connected nodes, leading to the formation of very stable and porous frameworks.

Topological Analysis of Resulting Coordination Networks

The flexible nature of the propane-1,3-diyl spacer in 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) allows for a variety of conformational isomers, which in turn influences the topology of the resulting coordination networks. While specific topological analyses for networks constructed with this exact N-oxide ligand are not extensively documented in the reviewed literature, valuable insights can be drawn from the closely related ligand, 1,3-bis(4-pyridyl)propane (bpp).

Coordination polymers constructed with bpp and various metal centers have demonstrated a rich structural diversity. For instance, the combination of bpp with dicarboxylate co-ligands and Cd(II) ions has led to the formation of frameworks with uni-, di-, and tri-nuclear secondary building units (SBUs). rsc.org One notable example features a 3D pillared framework with a 2-fold interpenetrated hex topology. rsc.org In another case, the reaction of bpp with CuCl₂ resulted in a 3D metal-organic framework with a 3,3,4-connected 3-nodal topology, having a point symbol of (5.8²)(5².8³.9)(5².8). ias.ac.in The flexibility of the bpp ligand is a key factor in the formation of such complex and interpenetrated networks. It is anticipated that the introduction of the N-oxide functional groups in 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) would further influence the coordination geometry and the resulting network topology, potentially leading to novel structural motifs.

Table 1: Examples of Coordination Network Topologies with the Related Ligand 1,3-bis(4-pyridyl)propane (bpp)

Metal IonCo-ligandSBU TypeResulting TopologyReference
Cd(II)4,4'-oxybis(benzoic acid)Uni-nuclear- rsc.org
Cd(II)4-hydroxyisophthalic acidDi-nuclear- rsc.org
Cd(II)4,4'-biphenyldicarboxylic acidTri-nuclear2-fold interpenetrated hex rsc.org
Cu(I)Chloride-3,3,4-connected 3-nodal ias.ac.in

This table is based on data for the related ligand 1,3-bis(4-pyridyl)propane (bpp) due to a lack of specific data for 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide).

Hydrothermal Synthesis as a Primary Methodological Approach

Hydrothermal synthesis is a widely employed technique for the preparation of crystalline materials, including metal-organic frameworks. This method utilizes water or other solvents at elevated temperatures and pressures to facilitate the dissolution of reactants and the crystallization of the desired product. The synthesis of a supramolecular hydrogen-bonded polymeric network involving the protonated form of the ligand, 4,4'-(propane-1,3-diyl)bis(pyridin-1-ium), was achieved through a hydrothermal reaction. researchgate.net In this specific synthesis, the reactants were heated in a Teflon-lined stainless steel reactor at 433 K for three days, followed by slow cooling to room temperature. researchgate.net This demonstrates the utility of hydrothermal conditions for promoting the self-assembly of structures involving this ligand backbone.

While this example does not involve coordination to a metal center, the principle remains relevant for the synthesis of MOFs. Hydrothermal and solvothermal methods are prevalent in the synthesis of coordination polymers using the related bpp ligand. rsc.org The conditions of the synthesis, such as temperature, pressure, solvent system, and the presence of modulators, can significantly influence the final product's dimensionality, topology, and crystallinity.

Guest-Host Interactions and Dynamic Behavior within MOF Architectures

The porous nature of metal-organic frameworks allows them to encapsulate guest molecules within their cavities, leading to a wide range of applications in storage and separation. The interactions between the host framework and the guest molecules are critical to these functions. While specific studies on guest-host interactions within MOFs constructed from 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) are not available in the current literature, general principles of MOF chemistry can be applied.

The N-oxide groups of the ligand are expected to introduce more polar sites within the framework compared to the non-oxidized pyridine rings. This could enhance interactions with polar guest molecules. The dynamic behavior of MOFs, such as "breathing" or structural transformations upon guest inclusion or removal, is often linked to the flexibility of the organic linkers. The propane spacer in 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) imparts a degree of flexibility that could lead to dynamic frameworks.

For instance, studies on MOFs with flexible ligands have shown that the framework can undergo significant structural changes in response to external stimuli like the introduction of guest molecules. This dynamic behavior is crucial for applications such as selective gas separation. The characterization of these interactions and dynamic behaviors typically involves techniques like single-crystal X-ray diffraction of the guest-loaded framework, gas sorption analysis, and various spectroscopic methods.

Supramolecular Assembly and Crystal Engineering of 4,4 Propane 1,3 Diyl Bis Pyridine 1 Oxide Systems

Non-Covalent Interactions Governing Solid-State Structures

The solid-state arrangement of 4,4'-(propane-1,3-diyl)bis(pyridine 1-oxide) and its derivatives is primarily dictated by a variety of non-covalent interactions. These weak forces, though individually modest, collectively provide the stability required for the formation of crystalline materials with specific topologies and properties.

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, O—H⋯N Interactions)

Hydrogen bonds are among the most critical interactions in directing the assembly of supramolecular structures involving pyridine (B92270) N-oxides. The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor, readily interacting with various donor groups.

O—H⋯N/O—H⋯O Interactions: In co-crystals with carboxylic acids, strong O—H⋯O or O—H⋯N hydrogen bonds are the primary synthons that drive assembly. For instance, in a co-crystal formed between a dipyridyl compound and 4,4'-oxydibenzoic acid, molecules are connected into supramolecular chains by O—H⋯N hydrogen bonding. nih.gov These robust interactions often form predictable patterns, such as the acid-pyridine heterosynthon. mdpi.com

N—H⋯O Interactions: When protonated, the nitrogen atoms of the pyridine rings can act as hydrogen bond donors. In an organic salt involving the protonated form, 4,4'-(propane-1,3-diyl)bis(pyridin-1-ium), hydrogen bonds between the cation's N-H groups and carboxylate oxygen atoms of the anionic component are observed, contributing to the formation of a three-dimensional network. researchgate.net

C—H⋯O Interactions: Weaker C—H⋯O hydrogen bonds also play a significant role in stabilizing the crystal packing. Aromatic and aliphatic C-H groups can act as donors to the N-oxide oxygen atom. In some structures, these interactions connect supramolecular chains into layers, which then stack to form the final three-dimensional crystal structure. nih.govrsc.org For example, C—H⋯O interactions have been observed between pyridyl C-H groups and carboxylate oxygen atoms. nih.gov

Table 1: Examples of Hydrogen Bond Interactions in Pyridine N-Oxide Systems
Interaction TypeDonorAcceptorTypical Distance (Å)Role in Structure
O—H⋯NCarboxylic Acid (-COOH)Pyridine Nitrogen~2.5 - 2.6Forms primary supramolecular chains. nih.govresearchgate.net
N—H⋯OProtonated Pyridine (N-H)Carboxylate (-COO⁻) or N-Oxide Oxygen~2.8 - 3.0Links cations and anions in organic salts. researchgate.net
C—H⋯OAromatic/Aliphatic C-HN-Oxide or Carboxylate Oxygen~3.1 - 3.6Connects chains into layers and stabilizes 3D packing. nih.gov

π-Stacking and Other Aromatic Interactions in Pyridine-Based Systems

Aromatic interactions, particularly π–π stacking, are crucial in organizing pyridine-based molecules in the solid state. rsc.org These interactions occur between the electron-rich π-systems of the pyridine rings.

Directed Self-Assembly Principles and Crystal Growth Mechanisms

The predictable nature of non-covalent interactions, especially the robust hydrogen bonds formed by the N-oxide group, allows for a directed approach to self-assembly. By selecting appropriate co-formers, such as dicarboxylic acids, it is possible to guide the formation of specific, desired supramolecular synthons. ub.edu

The principle of self-assembly relies on the spontaneous organization of molecules under thermodynamic control to form stable, ordered superstructures. The flexibility of the propane (B168953) linker in 4,4'-(propane-1,3-diyl)bis(pyridine 1-oxide) allows the molecule to adopt various conformations (e.g., gauche or anti) to optimize its packing and maximize favorable intermolecular interactions. nih.govnih.gov This conformational flexibility, combined with the directional nature of hydrogen bonds and π-stacking, leads to the growth of crystals with well-defined one-, two-, or three-dimensional networks. rsc.org

Formation of Supramolecular Chains, Layers, and Extended Three-Dimensional Networks

The combination of strong, directional hydrogen bonds and weaker, less directional interactions like C-H···O and π-stacking leads to the formation of hierarchical supramolecular structures.

Chains (1D): The most common primary motif involves the formation of one-dimensional chains. In co-crystals with dicarboxylic acids, for example, the acid and the dipyridyl N-oxide molecules often alternate, linked by strong O—H⋯N or O—H⋯O hydrogen bonds to form infinite chains. nih.gov

Layers (2D): These 1D chains can then associate into two-dimensional layers. This assembly is typically governed by weaker interactions. C—H⋯O bonds are frequently responsible for linking adjacent chains, resulting in the formation of supramolecular sheets. nih.gov

Extended 3D Networks: The final three-dimensional architecture is achieved through the stacking of these 2D layers. The stacking can be mediated by further C—H⋯O interactions or by π–π stacking between the aromatic rings of adjacent layers. nih.gov In some cases, particularly with protonated species forming salts, a complex network of hydrogen bonds can directly lead to a robust three-dimensional supramolecular framework without a clear stepwise dimensionality. researchgate.net

Polymorphism and Co-crystallization Studies (e.g., with dicarboxylic acids)

The ability of 4,4'-(propane-1,3-diyl)bis(pyridine 1-oxide) and related flexible molecules to adopt different conformations and participate in various intermolecular interactions can lead to polymorphism—the existence of multiple crystalline forms of the same compound. nih.gov Different polymorphs can arise from subtle changes in crystallization conditions and exhibit distinct physical properties. These forms may differ in the conformation of the propane linker or the arrangement of molecules in the crystal lattice, leading to variations in interactions like π-stacking. nih.gov

Advanced Computational and Theoretical Investigations of 4,4 Propane 1,3 Diyl Bis Pyridine 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become a vital tool in computational chemistry. DFT calculations for a molecule like 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) would typically be performed using a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(d,p) or cc-pVTZ) to provide accurate descriptions of its geometry, stability, and electronic characteristics.

Geometrical Optimization and Prediction of Equilibrium Structures

Geometrical optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This equilibrium structure represents the most stable conformation of the molecule.

For 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), this analysis would determine key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. Of particular interest would be the geometry of the semipolar N-O bond and the conformation of the flexible propane (B168953) linker.

N-O Bond Length: In computational studies of the parent pyridine (B92270) N-oxide, DFT calculations (MP2/cc-pVTZ) predict the N-O bond length to be approximately 1.255 Å. researchgate.net Similar calculations for 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) would be expected to yield a comparable value, though minor variations could arise from the electronic influence of the alkyl bridge.

Propane Linker Conformation: The flexibility of the propane-1,3-diyl chain allows for various conformations. A DFT study on the unoxidized parent molecule, 1,3-di(4-pyridyl)propane, investigated its possible conformations. nih.gov A similar analysis on the N-oxide derivative would reveal whether steric or electronic effects introduced by the oxygen atoms favor a particular spatial arrangement of the two pyridine N-oxide rings relative to each other.

Vibrational Frequency Prediction and Spectral Assignment

Following geometrical optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies and intensities can be correlated with experimentally measured spectra to aid in the assignment of vibrational modes to specific molecular motions, such as bond stretching, bending, or wagging.

A theoretical vibrational analysis of 1,3-di(4-pyridyl)propane has been successfully performed using DFT calculations, showing good agreement with experimental FT-IR and FT-Raman spectra. nih.gov A similar study on 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) would be particularly insightful for identifying the characteristic stretching frequency of the N-O bond, which is a key feature of the N-oxide functional group.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For pyridine N-oxide, the presence of substituents on the pyridine ring is known to influence the HOMO and LUMO energy levels. researchgate.net A DFT analysis of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) would map the distribution of these orbitals and calculate the energy gap, providing insight into the molecule's electronic stability and potential sites for electrophilic or nucleophilic attack.

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the electron density surface, identifying regions of negative and positive potential. Electron-rich regions, susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue.

For 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), an MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the N-oxide groups due to their high electronegativity and lone pairs of electrons. The pyridine ring's hydrogen atoms would likely represent areas of positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors) within a molecule. This analysis provides a quantitative description of intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.

The key output is the second-order perturbation energy, E(2), which quantifies the stabilization energy of a donor-acceptor interaction. In a study of substituted pyridine N-oxides, NBO analysis was used to understand the nature of the N-O bond and the electronic effects of different substituents. researchgate.net For 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), NBO analysis would elucidate the electronic interactions between the pyridine N-oxide rings and the propane linker, as well as quantify the charge distribution among the atoms, providing a more detailed picture of the bonding and electronic structure than simple population analyses.

Time-Dependent DFT (TD-DFT) for Electronic Excitation and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules. It is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical excitations from the ground state to various excited states. The method provides information on excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

A TD-DFT study of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) would predict its UV-Vis absorption spectrum. This theoretical spectrum could then be compared with experimental data for validation. The analysis would identify the main electronic transitions responsible for its absorption features, offering fundamental insights into how the molecule interacts with light.

Conformational Potential Energy Surface Mapping

A molecule's biological and chemical activity is intrinsically linked to its three-dimensional structure. For a flexible molecule like 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), which contains a three-carbon aliphatic chain, numerous conformations are possible due to rotation around single bonds. Mapping the conformational potential energy surface (PES) is a computational technique used to identify the molecule's stable structures (local minima) and the energy barriers for converting between them (saddle points).

trans-trans (TT)

trans-gauche (TG)

gauche-gauche (GG)

gauche-gauche' (GG')

In a computational study of propane-1,3-diyl bis(pyridine-4-carboxylate), the molecule was found to adopt a gauche-gauche (GG) conformation in its crystalline state. nih.gov This suggests that a full PES scan of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) would likely identify similar conformers, with the relative stability of each being influenced by intramolecular interactions, such as steric hindrance and electrostatic forces between the two polar pyridine 1-oxide rings. Such a study would calculate the potential energy of the molecule as a function of the dihedral angles of the propane linker to map out the low-energy conformations and the transition states that separate them.

Quantum Chemical Reactivity Descriptors

Ionization Potential (I): The minimum energy required to remove an electron from a molecule in its gaseous state. A lower ionization potential indicates that the molecule can be more easily oxidized.

Electron Affinity (A): The energy released when an electron is added to a neutral molecule in its gaseous state. A higher electron affinity suggests a greater capacity to accept an electron, meaning the molecule can be more easily reduced.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with high chemical hardness are generally less reactive.

These descriptors are instrumental in understanding the molecule's potential role in electron transfer processes, which is relevant to its applications in materials science and its interactions in biological systems. smolecule.com

Quantum Chemical DescriptorDefinitionCalculated Value for 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide)
Ionization Potential (I)The minimum energy required to remove an electron from the molecule.Not available in published literature
Electron Affinity (A)The energy released when an electron is added to the molecule.Not available in published literature
Chemical Hardness (η)The molecule's resistance to change in electron distribution.Not available in published literature

Solvent Effects Modeling (e.g., Integral Equation Formalism-Polarized Continuum Model (IEF-PCM))

The properties and reactivity of a molecule can be significantly altered by its environment, particularly by the solvent in which it is dissolved. Computational models are essential for predicting these effects. The Integral Equation Formalism-Polarized Continuum Model (IEF-PCM) is a widely used implicit solvation model that calculates the interaction between a solute and a solvent.

In this model, the solute molecule is placed within a cavity created in a continuous, polarizable dielectric medium that represents the solvent. The solute's charge distribution polarizes the solvent medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, providing a more accurate picture of the molecule's electronic structure and energy in solution.

For 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), applying the IEF-PCM model would be critical for:

Predicting its solubility in various solvents.

Understanding how solvent polarity affects its conformational preferences.

Calculating shifts in its spectroscopic properties in different media.

Modeling its reactivity in solution-phase reactions.

While the IEF-PCM is a standard and powerful tool for such investigations, specific studies applying this model to 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) have not been reported in the reviewed scientific literature. Such a study would be a valuable step in connecting its theoretical properties to its practical applications in different chemical and biological environments.

Catalytic Applications and Functionalization of 4,4 Propane 1,3 Diyl Bis Pyridine 1 Oxide Derivatives

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

The fundamental structure of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), featuring two pyridine (B92270) N-oxide moieties connected by a flexible propane (B168953) linker, suggests its potential as a chelating or bridging ligand in coordination chemistry. The oxygen atoms of the N-oxide groups can coordinate with a variety of metal centers, making it a candidate for forming metal complexes that could exhibit catalytic activity. smolecule.com However, specific studies demonstrating the application of these complexes in either homogeneous or heterogeneous catalysis are not found in the current body of scientific literature. The flexibility of the propane bridge could allow for the formation of stable chelate rings with a single metal center or bridge two metal centers, a structural motif that is often beneficial in catalysis.

Electrocatalytic Properties and Mechanisms (e.g., Proton Reduction)

The electrocatalytic properties of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) and its derivatives, particularly in the context of proton reduction, have not been specifically reported. Research into related pyridine-based ligands has shown their potential to act as proton relays in electrocatalytic processes. However, without experimental data on the redox behavior and proton affinity of metal complexes of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), its role in electrocatalytic proton reduction remains speculative.

Asymmetric Catalysis Mediated by Chiral Derivatives or Complexes

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral pyridine N-oxides have emerged as effective ligands and organocatalysts in a range of asymmetric transformations. The synthesis of chiral derivatives of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) would be a prerequisite for its application in asymmetric catalysis. This could potentially be achieved by introducing chiral substituents on the pyridine rings or the propane linker. However, there are no published methods for the synthesis of such chiral derivatives, nor are there reports of their use in mediating asymmetric reactions.

Catalytic Activity in Various Organic Transformations

While it is generally proposed that metal complexes of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) could exhibit catalytic activities, the specific organic transformations they can catalyze have not been documented. smolecule.com For comparison, other pyridine N-oxide-metal complexes have been shown to be active in reactions such as oxidations, C-C and C-N bond-forming reactions, and polymerizations. The electronic and steric properties imparted by the 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) ligand would be expected to influence the reactivity and selectivity of a coordinated metal center, but empirical evidence is lacking.

Integration into Nanocomposite Catalytic Systems for Enhanced Performance

The immobilization of homogeneous catalysts onto solid supports, including nanomaterials, is a key strategy for improving catalyst stability, recyclability, and performance. The bifunctional nature of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) could, in principle, allow it to be anchored to a support material while also coordinating to a catalytically active metal center. This would facilitate its integration into nanocomposite catalytic systems. Nevertheless, there is currently no research available that describes the incorporation of this specific compound into any nanocomposite materials for catalytic applications.

Emerging Research Frontiers and Future Perspectives

Rational Design of Next-Generation Functional Materials

The rational design of functional materials hinges on the ability to predict and control the self-assembly of molecular components into desired architectures. The inherent flexibility of the propane (B168953) bridge in 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) allows it to adopt various conformations, which can be harnessed to construct a range of supramolecular structures. nih.gov This conformational adaptability is a key parameter in the crystal engineering of coordination polymers, where the ligand can bridge metal centers in different orientations to form one-, two-, or three-dimensional networks. mdpi.comrsc.org

Furthermore, the introduction of secondary ligands or guest molecules can lead to the formation of multi-component crystals with enhanced or entirely new functionalities. The N-oxide groups are also capable of forming strong hydrogen bonds, which can be exploited to build robust, purely organic supramolecular assemblies. The rational design process for materials based on 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) can be guided by established principles of crystal engineering and supramolecular chemistry to target specific material properties. frontiersin.org

Table 1: Key Structural Features of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) for Rational Design

Structural FeatureImplication for Material Design
Flexible Propane LinkerEnables diverse coordination geometries and framework topologies. nih.gov
Pyridine (B92270) N-oxide GroupsStrong metal coordination sites and hydrogen bond donors. smolecule.com
Conformational IsomerismPotential for creating polymorphic materials with different properties.

Application of Advanced In-situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of nucleation and self-assembly is crucial for controlling the formation of functional materials. mdpi.com Advanced in-situ characterization techniques provide real-time insights into these complex mechanisms, moving beyond the static picture offered by traditional crystallographic methods. rsc.org For materials derived from 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), in-situ techniques can be invaluable for elucidating the pathways of crystal formation and transformation.

For example, in-situ Atomic Force Microscopy (AFM) can be employed to visualize the nucleation and growth of coordination polymers on surfaces with nanoscale resolution. mdpi.com This would allow researchers to directly observe the influence of factors such as concentration, temperature, and solvent on the self-assembly process. Similarly, in-situ X-ray diffraction techniques can monitor the evolution of crystalline phases during a reaction, providing critical data on the kinetics of formation and potential phase transitions. researchgate.net

Spectroscopic techniques, such as in-situ UV-Vis and Raman spectroscopy, can track changes in the coordination environment of the metal centers and the conformation of the ligand during the self-assembly process. This information is vital for understanding the solution-state speciation and how it dictates the final solid-state structure. By applying these advanced in-situ methods, a more complete understanding of the dynamic nature of material formation can be achieved, enabling greater control over the synthesis of materials with desired properties. nih.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Materials Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials science by enabling the predictive design of new materials with targeted properties. researchgate.netresearchgate.net In the context of functional materials based on 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), ML models can be developed to accelerate the discovery of novel structures and predict their performance. nih.govacs.org

A key application of ML is the development of quantitative structure-property relationship (QSPR) models. researchgate.net By training algorithms on a database of known crystal structures and their measured properties (e.g., porosity, catalytic activity, luminescence), it is possible to create models that can predict the properties of hypothetical structures. nih.govnih.govbohrium.com For instance, a model could be trained on a dataset of coordination polymers constructed from various flexible ligands, including 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), to predict the gas sorption capacity of new, yet-to-be-synthesized materials.

Furthermore, ML can be employed to guide experimental synthesis by predicting the optimal reaction conditions for obtaining a desired crystal form or topology. nih.gov This can significantly reduce the trial-and-error nature of materials synthesis. Generative models, a class of AI algorithms, could even be used to propose entirely new ligand designs with enhanced properties, moving beyond the currently known chemical space. The synergy between high-throughput computational screening, automated synthesis, and machine learning holds the promise of dramatically accelerating the design and discovery of next-generation functional materials based on versatile building blocks like 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide). nih.gov

Table 2: Potential Applications of Machine Learning in the Study of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) Based Materials

Machine Learning ApplicationPotential Outcome
Property PredictionA priori estimation of properties such as porosity, stability, and catalytic activity. nih.govnih.gov
Synthesis OptimizationIdentification of optimal reaction conditions to achieve desired crystal structures. nih.gov
Inverse DesignGeneration of new ligand structures with targeted functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide), and how can purity be validated?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyridine N-oxide derivatives with 1,3-dihalopropane under basic conditions. A modified procedure involves using methacryloyloxyhexyl groups to stabilize intermediates, as seen in bisviologen derivatives .
  • Purity Validation : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm structural integrity. Key NMR signals include aromatic protons (δ 7.1–8.5 ppm) and propane linker protons (δ 2.6–3.2 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis further verifies purity .

Q. What safety protocols are critical when handling this compound?

  • General Safety : While specific hazard data for this compound is limited, analogous pyridine N-oxide derivatives require:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
    • Emergency Measures : For skin/eye contact, rinse with water for 15+ minutes. Seek medical attention if irritation persists .

Q. How can solubility challenges in polar/nonpolar solvents be addressed?

  • Solvent Screening : Test dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol for dissolution. For nonpolar media, use chloroform with sonication.
  • Additives : Small amounts of acetic acid (1–5%) can enhance solubility in aqueous systems via pH adjustment .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : Identify pyridine N-oxide protons (δ 8.0–8.5 ppm) and propane linker signals (δ 2.6–3.2 ppm) .
  • FT-IR : Look for N-O stretching vibrations near 1250–1350 cm1^{-1} .
    • Supplementary Data : X-ray crystallography (if single crystals are obtained) provides definitive bond lengths and angles .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation?

  • Software Tools : SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) for reliability .
  • Case Study : A related cobalt(II) complex with propane-linked ligands showed distorted octahedral geometry, confirmed by bond length analysis (Co–N: 2.10–2.15 Å) .

Q. What mechanistic insights explain bond scission in polymer matrices containing this compound?

  • Mechanochemical Studies : Under mechanical stress, the propane linker may undergo homolytic cleavage, forming radicals detectable via EPR spectroscopy. Compare with bisviologen systems, where mechanochemical scission generates stable pyridinyl radicals .
  • Kinetic Analysis : Use Arrhenius plots to quantify activation energy for bond dissociation in polymer blends .

Q. How does the compound's stability vary under acidic/basic conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 1–14) at 25°C and 60°C. Monitor degradation via HPLC.
  • Degradation Products : Pyridine N-oxide derivatives are prone to hydrolysis under strong acids (pH < 2), forming pyridine and propane-diol byproducts .

Q. What computational methods predict intermolecular interactions in supramolecular assemblies?

  • DFT/Molecular Dynamics : Optimize geometry at the B3LYP/6-31G* level to model π-π stacking between pyridine rings.
  • Crystal Packing Analysis : Use Mercury software to visualize hydrogen bonding (e.g., O\cdotsH–C interactions) in reported structures .

Q. How can NMR crystallography resolve disorder in single-crystal structures?

  • Combined Approach : Pair X-ray data with 13C^{13}\text{C} CP/MAS NMR to assign crystallographically disordered regions. For example, a propane-linked bipyridine structure showed 0.003 Å mean C–C bond deviation after refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.